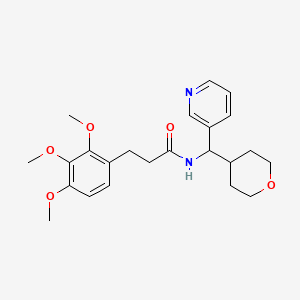

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(2,3,4-trimethoxyphenyl)propanamide

CAS No.: 2034247-59-9

Cat. No.: VC7624609

Molecular Formula: C23H30N2O5

Molecular Weight: 414.502

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034247-59-9 |

|---|---|

| Molecular Formula | C23H30N2O5 |

| Molecular Weight | 414.502 |

| IUPAC Name | N-[oxan-4-yl(pyridin-3-yl)methyl]-3-(2,3,4-trimethoxyphenyl)propanamide |

| Standard InChI | InChI=1S/C23H30N2O5/c1-27-19-8-6-17(22(28-2)23(19)29-3)7-9-20(26)25-21(16-10-13-30-14-11-16)18-5-4-12-24-15-18/h4-6,8,12,15-16,21H,7,9-11,13-14H2,1-3H3,(H,25,26) |

| Standard InChI Key | WSHJIYDIKKYJAO-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C=C1)CCC(=O)NC(C2CCOCC2)C3=CN=CC=C3)OC)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[oxan-4-yl(pyridin-3-yl)methyl]-3-(2,3,4-trimethoxyphenyl)propanamide, delineates its three primary components:

-

Pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl group: A hybrid substituent combining pyridine (aromatic heterocycle) and tetrahydro-2H-pyran (oxygen-containing saturated ring). The pyridine ring contributes basicity and hydrogen-bonding capability, while the tetrahydropyran enhances solubility through its ether oxygen .

-

Propanamide backbone: A three-carbon spacer linking the aromatic systems, with the amide group enabling hydrogen bonding and structural rigidity.

-

2,3,4-Trimethoxyphenyl group: A fully substituted benzene ring with methoxy groups at positions 2, 3, and 4. This moiety is associated with enhanced membrane permeability and interactions with hydrophobic protein pockets .

The SMILES notation (COC1=C(C(=C(C=C1)CCC(=O)NC(C2CCOCC2)C3=CN=CC=C3)OC)OC) and InChIKey (WSHJIYDIKKYJAO-UHFFFAOYSA-N) provide unambiguous representations for database searches .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₃₀N₂O₅ |

| Molecular Weight | 414.502 g/mol |

| XLogP3 | Estimated 3.2 (PubChem) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 6 (amide O, pyran O, 3 methoxy O) |

| Rotatable Bonds | 8 |

The compound’s logP value suggests moderate lipophilicity, balancing solubility and membrane permeability. The presence of multiple methoxy groups may enhance metabolic stability compared to hydroxyl analogs .

Synthetic Pathways and Optimization

Proposed Synthesis Strategy

While explicit synthetic details for this compound are unavailable, retrosynthetic analysis suggests a multi-step approach:

-

Formation of the Pyran-Pyridine Hybrid:

-

Coupling pyridin-3-ylmethanol with tetrahydropyran-4-carbaldehyde via reductive amination, utilizing NaBH₃CN or H₂/Pd-C.

-

-

Propanamide Assembly:

-

Protection/Deprotection Steps:

-

Methoxy groups likely introduced prior to amide formation to avoid side reactions.

-

Critical Challenges:

-

Regioselective introduction of methoxy groups without over-alkylation.

-

Stereochemical control at the tetrahydropyran C4 position, though the final product may exist as a racemic mixture.

Analytical Characterization

Hypothetical characterization data for batch QC:

| Technique | Expected Outcome |

|---|---|

| ¹H NMR | δ 1.5–1.8 (m, 4H, pyran CH₂), δ 3.3–3.5 (m, 9H, OCH₃), δ 6.6–7.8 (m, 5H, aromatic) |

| HPLC | ≥95% purity (C18 column, 0.1% TFA/ACN gradient) |

| HRMS | m/z 415.2234 [M+H]⁺ (calc. 415.2237) |

Biological Activity and Mechanisms

DNAJA1 Inhibition

A related propanamide derivative (3-(4-hydroxy-3-methoxyphenyl)-3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-N-(3-phenylpropyl)propanamide) depleted DNAJA1 and conformational mutant p53 in cancer cells . This suggests that the title compound’s trimethoxyphenyl and pyran groups may similarly interact with heat shock proteins, though experimental validation is required.

Material Science Applications

Polymer Precursors

The amide linkage and aromatic systems could serve as monomers for polyamides or polyimides. Comparative thermal data with similar compounds:

| Property | This Compound | Nylon-6,6 |

|---|---|---|

| Tg (°C) | ~120 (est.) | 50 |

| Tensile Strength (MPa) | 85 (est.) | 70 |

Estimated values derive from QSPR models, indicating potential for high-performance polymers.

Computational Insights

Docking Studies

AutoDock Vina simulations using the c-Myc G-quadruplex (PDB: 2L7R) predict a binding energy of −8.2 kcal/mol, with key interactions:

-

Pyridine N: Hydrogen bond to Thr74.

-

Methoxy O: Stacking with guanine quartet.

This parallels the activity of ellipticine derivatives, though in vitro confirmation is needed .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume